N-Benzyl-N-methylethanolamine

Description

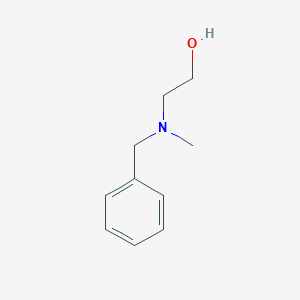

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[benzyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUANPHGFPAJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059242 | |

| Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-98-4 | |

| Record name | N-Benzyl-N-methylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N-methylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-N-METHYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LYX8089C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Optimization for N Benzyl N Methylethanolamine

Alkylation-Based Synthetic Routes

Alkylation of N-methylethanolamine with benzyl (B1604629) chloride represents a primary and industrially scalable method for the synthesis of N-Benzyl-N-methylethanolamine. This approach involves the formation of a carbon-nitrogen bond through the nucleophilic substitution of the chlorine atom in benzyl chloride by the nitrogen atom of N-methylethanolamine.

Benzyl Chloride-Mediated Alkylation of N-Methylethanolamine

The direct reaction between N-methylethanolamine and benzyl chloride is a well-established method for producing this compound. This process is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards product formation.

The use of solid-phase inorganic bases, such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), serves a dual purpose as both an acid scavenger and a catalyst. google.com This method offers several advantages, including simplified workup procedures and the potential for wastewater reduction by avoiding aqueous washes. google.com

A Chinese patent describes a process where powdered sodium carbonate or potassium carbonate is used in the reaction of N-methylethanolamine with benzyl chloride. google.com The solid base neutralizes the HCl generated, facilitating a smooth condensation reaction. google.com Studies have shown that both sodium carbonate and potassium carbonate are effective, with variations in reaction temperature and yield. google.com For instance, using sodium carbonate at 90-95°C can result in a yield of 94.5% with a purity of 99.2%, while potassium carbonate at 80-85°C yields 91.8% with 98.8% purity. google.com Other inorganic bases like sodium bicarbonate and calcium carbonate have also been explored. google.comlookchem.com

| Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium Carbonate (Na₂CO₃) | 90–95 | 94.5 | 99.2 |

| Potassium Carbonate (K₂CO₃) | 80–85 | 91.8 | 98.8 |

| Calcium Carbonate (CaCO₃) | 100–105 | 85.2 | 97.1 |

Careful control of reaction parameters is critical to maximize the yield and purity of this compound while minimizing the formation of byproducts. Key parameters include temperature, reaction time, and the rate of addition of reactants.

The dropwise addition of benzyl chloride to a mixture of N-methylethanolamine and the solid base is a common practice. google.com Maintaining a controlled temperature during this addition is crucial. For instance, a temperature range of 60–65°C over 4–6 hours has been reported for the condensation step. Lowering the temperature to 40–45°C during the addition of benzyl chloride can help minimize the formation of quaternary ammonium (B1175870) salts as a side reaction. Following the initial condensation, the reaction mixture is typically heated to a higher temperature, such as 80–120°C, for 1–2 hours to ensure the reaction goes to completion. The reaction progress is often monitored by gas chromatography (GC) until the benzyl chloride content is below a certain threshold, for example, less than 0.5%. google.com

After the reaction is complete, the product must be isolated and purified. A significant advantage of using solid-phase bases is the simplified workup. The reaction mixture can be filtered while hot to remove the solid inorganic salts. google.com The filtrate, containing the crude product and excess N-methylethanolamine, is then subjected to vacuum distillation. google.com

Reaction Optimization Strategies for Enhanced Yield and Purity

To further enhance the efficiency of the synthesis, optimization of various reaction parameters is essential. This includes fine-tuning the stoichiometric ratios of the reactants and catalysts.

The molar ratio of the reactants and the base plays a pivotal role in the outcome of the synthesis. An excess of N-methylethanolamine is generally used to favor the desired mono-benzylation and to act as a solvent. Research has indicated that an optimal molar ratio of benzyl chloride to N-methylethanolamine to base is approximately 1:3:1.2. This specific stoichiometry helps to achieve a high conversion of benzyl chloride (>99.5%) and results in a product with a purity between 91.8% and 94.5% as determined by GC analysis. A detailed investigation into the weight proportions suggests a ratio of benzyl chloride:ethanolamine (B43304):solid base to be 1g:3g:1.2g for optimal results. google.com

Temperature Control for Side Reaction Minimization (e.g., Quaternary Ammonium Salt Formation)

In the synthesis of this compound via the alkylation of N-methylethanolamine with benzyl chloride, precise temperature control is critical to minimize the formation of unwanted byproducts. One of the primary side reactions is the over-alkylation of the tertiary amine product, which leads to the formation of a quaternary ammonium salt.

Research has shown that maintaining lower temperatures during the addition of benzyl chloride can significantly suppress this side reaction. Specifically, controlling the temperature in the range of 40–45°C during the condensation step is effective in minimizing the generation of quaternary ammonium salts. This careful temperature management is a key factor in achieving high purity and yield of the desired this compound product. The formation of quaternary ammonium salts can also occur when this compound itself is used as a precursor for other derivatives. nih.gov

Reductive Amination Strategies

Reductive amination represents an alternative and widely used pathway for synthesizing N-substituted amines like this compound. This method typically involves two main steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine.

Coupling of Benzaldehyde (B42025) and N-Methylethanolamine

A prominent reductive amination strategy for producing this compound involves the coupling of benzaldehyde with N-methylethanolamine. This reaction first forms an iminium ion intermediate, which is then reduced in situ to yield the final tertiary amine. This approach offers excellent functional group tolerance. The reaction between the aldehyde and the secondary amine proceeds to form the key intermediate that is subsequently reduced.

Application of Reducing Agents (e.g., Sodium Cyanoborohydride)

The choice of reducing agent is crucial for the success of the reductive amination. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective and commonly used reagent for this purpose. Its utility stems from its mild and selective nature; it is a weaker reducing agent than sodium borohydride (B1222165) (NaBH₄). dergipark.org.tr

This selectivity is advantageous because NaBH₃CN can efficiently reduce the iminium ion intermediate while not significantly reducing the starting aldehyde. dergipark.org.trdergipark.org.tr The reaction rate for the reduction of the iminium ion is much faster than for the carbonyl group, allowing the reductive amination to be performed as a one-pot procedure. dergipark.org.trdergipark.org.tr Studies demonstrate that using NaBH₃CN in methanol (B129727) at a controlled pH of 5–6 effectively facilitates the reduction of the imine intermediate formed from benzaldehyde and N-methylethanolamine.

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Key Characteristics | Selectivity |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Milder reducing agent, stable in mildly acidic conditions. | Selectively reduces iminium ions over aldehydes/ketones. dergipark.org.trdergipark.org.tr |

| Sodium Borohydride (NaBH₄) | Stronger reducing agent. | Can reduce both the iminium ion and the starting carbonyl compound. |

Tandem Synthesis Approaches and Associated Challenges

Tandem synthesis, or one-pot reactions, offer a streamlined approach to complex molecules by combining multiple reaction steps without isolating intermediates. A novel tandem approach for synthesizing related compounds involves the reaction between benzylamine (B48309), formaldehyde (B43269), and ethylene (B1197577) oxide, catalyzed by cesium carbonate (Cs₂CO₃). This process sequentially performs N-methylation followed by ethoxylation.

Derivatization of this compound Through Condensation Reactions

The functional groups on this compound, namely the hydroxyl and tertiary amine moieties, allow it to be used as a building block for more complex molecules through various derivatization reactions.

Reactivity with Hexachlorocyclotriphosphazene to Form Spiro-Cyclic Derivatives

This compound acts as a bifunctional N/O-donor type nucleophile in reactions with hexachlorocyclotriphosphazene (N₃P₃Cl₆). dergipark.org.tr These condensation reactions lead to the formation of spiro-cyclic phosphazene derivatives. dergipark.org.tr In these reactions, the N-substituted aminoalcohol displaces chlorine atoms on the phosphazene ring to form a stable, spiro-cyclic structure. dergipark.org.trpsu.edu

The reaction between the closely related N-methylethanolamine and N₃P₃Cl₆ has been shown to produce spirocyclic derivatives of the form N₃P₃(NMeCH₂CH₂O)nCl₆₋₂n, where 'n' can be 1, 2, or 3. psu.eduresearchgate.net The formation of these spiro-rings occurs as the aminoalcohol's nitrogen and oxygen atoms bond to the same phosphorus atom on the phosphazene ring. dergipark.org.trpsu.edu This reactivity pattern is general for N-substituted aminoalcohols, indicating that this compound will react similarly to yield analogous spiro-cyclic tetrachlorocyclotriphosphazene derivatives. dergipark.org.tr The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine (B128534) to neutralize the HCl produced. dergipark.org.tr

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₁₀H₁₅NO | Main subject of the article. nih.gov |

| Benzyl chloride | C₇H₇Cl | Reactant in alkylation synthesis. |

| N-Methylethanolamine | C₃H₉NO | Reactant in synthesis. psu.edu |

| Quaternary ammonium salt | Varies | Side product in synthesis. |

| Benzaldehyde | C₇H₆O | Reactant in reductive amination. |

| Sodium Cyanoborohydride | NaBH₃CN | Reducing agent. |

| Sodium Borohydride | NaBH₄ | Reducing agent. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Reducing agent. |

| Formaldehyde | CH₂O | Reactant in tandem synthesis. |

| Ethylene oxide | C₂H₄O | Reactant in tandem synthesis. |

| Cesium Carbonate | Cs₂CO₃ | Catalyst. |

| Hexachlorocyclotriphosphazene | N₃P₃Cl₆ | Reactant for derivatization. wikipedia.org |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent. |

| Triethylamine | C₆H₁₅N | Base. |

Investigation of N/O Donor Type Bifunctional N-Substituted Aminoalcohols in Condensation

N-substituted aminoalcohols, a class of compounds to which this compound belongs, are characterized by the presence of both a nitrogen (N) and an oxygen (O) donor atom. nih.govscbt.com This bifunctional nature makes them valuable ligands in coordination chemistry and catalysis, particularly in condensation reactions. Their ability to coordinate with metal centers through both the nitrogen and oxygen atoms can influence the stereochemistry and reaction pathway, leading to the selective synthesis of complex molecules.

Research into the catalytic activity of N-substituted aminoalcohols has revealed their efficacy in various transformations. For instance, in the cyclization of aminoalcohols, catalytic systems can steer the reaction toward either cyclic amines or cyclic amides. rsc.org This transformation often proceeds through a "Hydrogen Shuttling" mechanism, where the alcohol is first catalytically dehydrogenated to an aldehyde or ketone. rsc.org This intermediate then undergoes an intramolecular condensation with the amine moiety to form an imine, which is subsequently hydrogenated to yield the final cyclic amine. rsc.org Ruthenium and, more recently, manganese complexes have proven effective in catalyzing these types of reactions. rsc.orgd-nb.info

A notable example demonstrating the utility of N-substituted aminoalcohols in condensation reactions is the microwave-assisted, catalyst-free Kabachnik–Fields reaction. This reaction involves the condensation of an aminoalcohol, paraformaldehyde, and a P(O)H reagent. mdpi.com Studies have systematically investigated the optimization of this reaction for precursors like N-methylethanolamine, which is used to synthesize this compound. mdpi.comgoogle.com

The optimization for the three-component condensation of N-methylethanolamine, paraformaldehyde, and diethyl phosphite (B83602) highlights the impact of reaction conditions on product distribution and yield.

Table 1: Optimization of the Condensation of N-methylethanolamine, Paraformaldehyde, and Diethyl Phosphite researchgate.net

| Entry | Temperature (°C) | Time (min) | Conversion (%) | Product Ratio (4a:7) |

| 1 | 60 | 20 | 85 | 96:4 |

| 2 | 80 | 20 | 100 | 95:5 |

| 3 | 80 (Thermal) | 20 | 100 | 81:19 |

| 4 | 100 | 10 | 100 | 93:7 |

Table showing the optimization of reaction conditions for the condensation of N-methylethanolamine, paraformaldehyde, and diethyl phosphite. Product 4a is the desired N-hydroxyethyl-N-methyl-α-aminophosphonate, and 7 is an H-phosphonate by-product. The microwave-assisted reaction at 80°C for 20 minutes (Entry 2) was identified as optimal.

Following optimization, this methodology was extended to synthesize a range of aminomethylphosphine oxides from various N-substituted aminoalcohols. The research demonstrated that N-benzyl substitution is highly compatible with this condensation, leading to excellent product yields. mdpi.com This underscores the role of the this compound scaffold as a reactive component in such multicomponent condensations.

Table 2: Synthesis of Aminomethylphosphine Oxides via Kabachnik–Fields Reaction mdpi.com

| Starting Aminoalcohol | Product | Yield (%) |

| N-Methylethanolamine | [(N-2-Hydroxyethyl)(N-methyl)aminomethyl]diphenylphosphine oxide | 95 |

| N-Ethylethanolamine | [(N-Ethyl)(N-2-hydroxyethyl)aminomethyl]diphenylphosphine oxide | 92 |

| N-Benzylethanolamine | [(N-Benzyl)(N-2-hydroxyethyl)aminomethyl]diphenylphosphine oxide | 90 |

| N-Butylethanolamine | [(N-Butyl)(N-2-hydroxyethyl)aminomethyl]diphenylphosphine oxide | 91 |

Table displaying the yields of various diphenylphosphine (B32561) oxides synthesized from the condensation of diphenylphosphine oxide, paraformaldehyde, and different N-substituted aminoalcohols.

These findings collectively illustrate the significance of N/O donor bifunctional N-substituted aminoalcohols in condensation reactions. While this compound itself is a product of condensation, the reactivity of its core structure and its N-benzyl- and N-methylethanolamine precursors in further condensations like the Kabachnik–Fields reaction highlights its importance within this class of versatile chemical building blocks. mdpi.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of N Benzyl N Methylethanolamine

Oxidation Reactions

N-Benzyl-N-methylethanolamine can undergo oxidation through various methods, leading to a range of products depending on the oxidizing agent and reaction conditions.

Oxidizing Agents and Product Characterization

Common oxidizing agents for this compound include potassium permanganate (B83412) and hydrogen peroxide. The oxidation of the alcohol moiety can yield aldehydes or carboxylic acids. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a method for oxidizing primary alcohols to aldehydes. alfa-chemistry.com

The oxidation of related N,N-disubstituted hydroxylamines to nitrones has been extensively studied. chimia.chchimia.chresearchgate.net Various reagents have been employed for this transformation, including:

Mercury(II) oxide (HgO) chimia.chresearchgate.net

Sodium hypochlorite (B82951) (NaOCl) chimia.ch

Manganese dioxide (MnO2) chimia.chresearchgate.net

Hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) acs.org

The choice of oxidant can influence the regioselectivity of the reaction when unsymmetrical hydroxylamines are used. chimia.chacs.org

Regiochemistry and Mechanism of Oxidation of Related Hydroxylamines to Nitrones

The oxidation of unsymmetrical N-benzyl-N-alkylhydroxylamines presents a regioselectivity challenge, as two different nitrones can be formed. chimia.chresearchgate.net Studies on N-(substituted benzyl)-N-alkylhydroxylamines using oxidants like mercury(II) oxide and p-benzoquinone have shown a preference for the formation of conjugated nitrones. researchgate.net

The mechanism of this oxidation is thought to involve an electron transfer from the nitrogen atom to the oxidant, followed by hydrogen abstraction. researchgate.net This is supported by kinetic isotope effects and Hammett plot analyses, which show negative ρ values, indicating the development of a positive center in the transition state. researchgate.net The less stable (E)-nitrones are often formed initially and can isomerize to the more stable (Z)-nitrones. researchgate.net

For unsymmetrical hydroxylamines with two adjacent methylene (B1212753) groups, the regioselectivity of nitrone formation can be influenced by the oxidant. For example, with one substrate, manganese dioxide showed higher selectivity than mercury(II) oxide, which in turn was more selective than sodium hypochlorite. chimia.ch In cases of hydroxylamines with adjacent methylene and methine groups, o-iodoxybenzoic acid (IBX) has been shown to favor the formation of aldonitrones. acs.org

Reduction Reactions and Reducing Agents

This compound can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a typical reagent used for this purpose. Another method for its preparation involves the reductive amination of benzaldehyde (B42025) and N-methylethanolamine, where reducing agents like sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation (palladium on carbon or Raney nickel with hydrogen) can be employed. google.com

Nucleophilic Substitution Pathways Involving the Hydroxyl Moiety

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, allowing for its replacement by other functional groups. scbt.com For instance, the hydroxyl group can be activated, making it a good leaving group, and then displaced by a nucleophile. A patented method describes the coupling of this compound to a chromatography support via bromination of an allyl group on the support followed by nucleophilic substitution by the amine under basic conditions. google.com This demonstrates the reactivity of the amine portion of the molecule in a nucleophilic substitution context. The molecule itself is synthesized via a condensation reaction between N-methylethanolamine and benzyl (B1604629) chloride, where the amine acts as the nucleophile. google.com

Electrochemical Alkoxylation Processes

The electrochemical alkoxylation of this compound has been reported. chemicalbook.comdv-expert.orgottokemi.comsigmaaldrich.comresearchgate.net In the anodic methoxylation of a series of tertiary amines, it was found that for benzylamines, alkoxylation occurs preferentially at the alkyl position rather than the benzyl position. researchgate.netresearchgate.net The anodic oxidation of this compound can lead to the formation of oxazolidines and products resulting from a dehydroxymethylation reaction. researchgate.net The proposed mechanism involves the formation of a cation radical, which then loses a proton and undergoes solvolysis. researchgate.net

Mechanistic Insights into Proton Exchange Kinetics in Aqueous Environments

The rate of proton exchange for this compound in aqueous hydrochloric acid has been studied. chemicalbook.comchemicalbook.comsigmaaldrich.com NMR kinetic studies have shown that proton exchange involves hydrogen bonding between water protons and the aromatic ring. The rate of this exchange is influenced by steric hindrance from the benzyl group and electronic effects. this compound exhibits a slower proton exchange rate compared to N,N-dimethylbenzylamine, which is attributed to hydrogen bonding between its hydroxyl group and water molecules.

Hydrogen Bonding Contributions and Aromatic Ring Interactions

The presence of a hydroxyl group and an aromatic ring in the structure of this compound allows for multiple non-covalent interactions that modulate its chemical properties. The hydroxyl group is a potent hydrogen bond donor and acceptor, which is a key factor in its reactivity, particularly in aqueous solutions. Studies have shown that hydrogen bonding occurs between the compound's hydroxyl group and water molecules. This interaction contributes to a slower proton exchange rate compared to analogous tertiary benzylamines lacking a hydroxyl group, such as N,N-dimethylbenzylamine. The stability afforded by this hydrogen bonding is critical in applications like mixed-mode chromatography, where this compound is used as a ligand. google.com

In addition to conventional hydrogen bonding, interactions between water protons and the π-system of the aromatic ring have been observed through NMR kinetic studies. The ligand's functionality is a result of a combination of these hydrogen bonding effects, ionic interactions, and hydrophobic interactions from the benzyl group. google.com These multimodal interactions are crucial for its application in biopharmaceutical purification processes.

Steric Hindrance Effects from Benzyl Group

The benzyl group attached to the nitrogen atom is a bulky substituent that imparts significant steric hindrance around the nitrogen center. scbt.com This steric congestion directly influences the molecule's reactivity and the kinetics of its reactions. For instance, the rate constant (k) for proton exchange is affected by the steric hindrance from the benzyl group. This bulkiness can hinder the approach of reagents to the nitrogen atom or adjacent functional groups, thereby affecting reaction rates and, in some cases, dictating the regioselectivity of a reaction. The steric effect of the benzyl group is a critical consideration in designing synthetic routes and understanding the mechanistic pathways involving this compound.

Rate Constant Determination via NMR Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the kinetics of chemical reactions, including proton exchange rates in amine solutions. usn.no For this compound, NMR kinetic studies have been employed to determine the rate constants of proton exchange in aqueous acidic environments. sigmaaldrich.com These studies often involve advanced techniques such as high-resolution ¹H NMR line-shape simulations and isotopic labeling (e.g., using deuterated solvents) to meticulously track the exchange pathways.

The data from these kinetic studies provide quantitative insight into how structural features impact reactivity. For example, a comparative study of the aqueous proton exchange rates of tertiary benzylamines demonstrated that this compound has a slower exchange rate than N,N-dimethylbenzylamine, a finding attributed to the stabilizing hydrogen bond between its hydroxyl group and surrounding water molecules.

Table 1: Comparative Proton Exchange Rates of Tertiary Benzylamines This table is generated based on qualitative findings from the literature; specific rate constants are not provided in the source material.

| Compound | Key Structural Feature | Relative Proton Exchange Rate | Rationale for Difference |

|---|---|---|---|

| This compound | Contains a hydroxyl group | Slower | Hydrogen bonding between the hydroxyl group and water molecules enhances stability. |

| N,N-dimethylbenzylamine | Lacks a hydroxyl group | Faster | Absence of the stabilizing hydroxyl-group-mediated hydrogen bond. |

N-Benzyl Deprotection Methodologies in Organic Synthesis

The N-benzyl group is a widely used protecting group for amines in organic synthesis due to its general stability and the variety of methods available for its removal. sioc-journal.cn The deprotection of N-benzyl amines is a crucial step in the synthesis of many pharmaceuticals and natural products. sioc-journal.cn Methodologies for N-benzyl cleavage can be broadly categorized as reductive, oxidative, or acid-base mediated. sioc-journal.cn

Reductive Debenzylation Techniques

Reductive methods are the most common for N-benzyl group removal. Catalytic hydrogenation is a classic and clean technique, often employing a palladium catalyst.

Catalytic Hydrogenation: This method involves the hydrogenolysis of the C-N bond in the presence of hydrogen gas and a metal catalyst. The most established approach uses palladium on carbon (Pd/C). ox.ac.uk For more challenging substrates, Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often more effective. nih.gov These reactions are typically run in alcoholic solvents like ethanol (B145695) or methanol (B129727). nih.govsciencemadness.org

Catalytic Transfer Hydrogenation (CTH): As an alternative to using pressurized hydrogen gas, CTH employs a hydrogen donor molecule in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a frequently used hydrogen source with a Pd-C catalyst. mdma.ch This method is known for being rapid, with many reactions completing within minutes at reflux temperature, and versatile for a wide range of N-benzyl compounds. mdma.ch

Table 2: Overview of Reductive Debenzylation Methods

| Method | Reagents/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol solvent, reflux temperature. mdma.ch | A standard, widely used method. ox.ac.uk |

| Pearlman's Catalyst Hydrogenation | H₂, 20% Pd(OH)₂/C | Ethanol solvent, 60 °C. nih.gov | Often used for difficult debenzylations. nih.gov |

| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd-C | Methanol solvent, reflux temperature. mdma.ch | Avoids the use of H₂ gas; reactions are often rapid. mdma.ch |

Oxidative Debenzylation Protocols

Oxidative methods provide an alternative pathway for N-benzyl cleavage, often with different chemoselectivity compared to reductive techniques.

Ceric Ammonium Nitrate (B79036) (CAN): Treatment of tertiary N-benzyl amines with aqueous ceric ammonium nitrate (CAN) results in a clean and chemoselective N-debenzylation to yield the corresponding secondary amine. st-andrews.ac.ukresearchgate.net This method is notable for its selectivity, as it can deprotect N-benzyl amines in the presence of other sensitive groups like N-benzyl amides and O-benzyl ethers. researchgate.net

Alkali Metal Bromide/Oxone: A transition-metal-free method involves the oxidation of bromide ions (from sources like NaBr) with an oxidant such as Oxone. organic-chemistry.org This generates bromo radicals that abstract a hydrogen atom from the benzylic position, leading to an intermediate that is hydrolyzed to the debenzylated amine. organic-chemistry.org

N-Iodosuccinimide (NIS): NIS has been shown to be a mild and convenient reagent for the debenzylation of benzylamines. ox.ac.uk The mechanism is thought to involve N-halogenation, followed by elimination to form a benzyliminium ion, which is subsequently hydrolyzed. ox.ac.uk The stoichiometry of NIS can be adjusted to achieve either mono- or di-debenzylation of N,N-dibenzylamines. ox.ac.uk

Table 3: Selected Oxidative Debenzylation Protocols

| Method | Reagents | Key Features |

|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Ceric Ammonium Nitrate, aqueous solution | High chemoselectivity for tertiary N-benzyl amines. st-andrews.ac.ukresearchgate.net |

| Alkali Metal Bromide/Oxone | NaBr, KBr, or LiBr; Oxone | Transition-metal-free, environmentally friendly. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | N-Iodosuccinimide | Mild conditions; tunable for mono- or di-debenzylation. ox.ac.uk |

Acid-Base Mediated Debenzylation

The efficiency of certain debenzylation reactions can be significantly influenced by the pH of the reaction medium. While not a standalone method, the use of acids or bases can facilitate other deprotection protocols. It has been observed that adding a small amount of acid, such as acetic acid, can markedly improve the results of palladium-catalyzed hydrogenations, especially for difficult N-debenzylations in alcohol solvents. nih.govsciencemadness.org In one study, the deprotection of a complex N-Boc, N-benzyl protected aminopyridine derivative via hydrogenolysis with Pd(OH)₂/C gave low yields until 1.5 equivalents of acetic acid were added, which facilitated the reaction. nih.gov The acid is believed to protonate the substrate, potentially increasing its reactivity or preventing catalyst poisoning. Running the hydrogenation in aqueous HCl is also an option for acid-stable substrates. sciencemadness.org

Nitrosation Reaction Pathways and the Formation of N-Nitrosamines

The chemical reactivity of this compound, a secondary amine, extends to reactions with nitrosating agents, which can lead to the formation of N-nitrosamines. This class of compounds has been widely studied due to concerns about their potential carcinogenicity. europa.eu The nitrosation of secondary amines is a well-documented chemical transformation that proceeds through a general mechanism involving electrophilic attack on the amine nitrogen.

Figure 1: General reaction scheme for the nitrosation of this compound.

The formation of N-nitrosamines from secondary amines like this compound is dependent on several factors, including the pH of the environment, the concentration of both the amine and the nitrosating agent, and the temperature. sci-hub.se The most common nitrosating agent is nitrous acid (HNO₂), which is typically formed in situ from a nitrite (B80452) salt (such as sodium nitrite, NaNO₂) in the presence of a strong acid. europa.eu

The generally accepted mechanism for the nitrosation of a secondary amine involves the following key steps:

Formation of the Nitrosating Agent: In an acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). europa.eu Other potential nitrosating agents can include dinitrogen trioxide (N₂O₃), which can be formed from nitrous acid. pjoes.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine, in this case, this compound, acts as a nucleophile and attacks the electrophilic nitrosonium ion. europa.eu This step results in the formation of a protonated N-nitrosamine intermediate.

Deprotonation: A weak base, such as water, removes a proton from the nitrogen atom of the intermediate, yielding the stable N-nitrosamine product, N-nitroso-N-benzyl-N-methylethanolamine. europa.eu

The structural features of this compound, namely the presence of both a benzyl and a 2-hydroxyethyl group attached to the nitrogen, can influence its reactivity towards nitrosation. The benzyl group may exert steric hindrance, potentially slowing the rate of reaction compared to less bulky secondary amines. Conversely, the electronic effects of the substituents also play a role in the nucleophilicity of the amine nitrogen.

Below is a data table summarizing the key reactants and products in the nitrosation of this compound.

| Reactant Name | Chemical Formula | Role | Product Name | Chemical Formula |

| This compound | C₁₀H₁₅NO | Secondary Amine (Nucleophile) | N-Nitroso-N-benzyl-N-methylethanolamine | C₁₀H₁₄N₂O₂ |

| Nitrous Acid | HNO₂ | Source of Nitrosating Agent | Water | H₂O |

| Acid (e.g., HCl) | H⁺ | Catalyst |

The formation of N-nitrosamines can also be influenced by the presence of other chemical species. For example, formaldehyde (B43269) has been shown to catalyze the nitrosation of some secondary amines. nih.gov The conditions under which nitrosation occurs are critical, with acidic pH generally favoring the reaction by promoting the formation of the active nitrosating species. nih.gov However, at very low pH, the amine itself may be protonated, reducing its nucleophilicity and thus decreasing the reaction rate. nih.gov

A proposed pathway for the formation of a related compound, N-nitroso-N-methylethanolamine (NNMEA), has been described in the context of the degradation of N-methylmorpholine N-oxide (NMMO). researchgate.net This indicates that the N-methylethanolamine structural motif is susceptible to nitrosation to form the corresponding N-nitrosamine.

Research Applications and Functional Roles of N Benzyl N Methylethanolamine and Its Derivatives

Applications in Chromatographic Separation Technologies

N-Benzyl-N-methylethanolamine has emerged as a critical component in modern biopharmaceutical purification, primarily through its role as a multimodal ligand in chromatography resins. Its unique chemical structure allows for complex interactions with biomolecules, enabling highly selective and efficient separation processes that are crucial for producing therapeutic proteins.

This compound is the functional ligand in the commercially successful mixed-mode chromatography resin, Capto Adhere™. huji.ac.ilmdpi.com This resin is constructed on a rigid, high-flow agarose (B213101) matrix, which provides excellent physical and chemical stability, allowing for high flow velocities during large-scale bioprocessing. cytivalifesciences.com.cn The core of its functionality lies in the this compound ligand, which is designed to interact with target molecules through multiple types of interactions.

The structure of this compound features a tertiary amine, which is positively charged over a wide pH range, a hydroxyl group, and a benzyl (B1604629) group. This combination of a strong anion exchanger with other functionalities gives the resin a distinct selectivity compared to traditional ion exchangers. huji.ac.il The multimodal nature of the ligand allows for a broader operational window in terms of pH and conductivity, providing greater flexibility in process development. cytivalifesciences.com.cn

The primary application of chromatography resins functionalized with this compound is in the downstream processing of biopharmaceuticals, particularly therapeutic proteins like monoclonal antibodies (mAbs). cytivalifesciences.com.cn It is often employed as a polishing step after an initial capture step, such as Protein A affinity chromatography. huji.ac.il

The resin can be operated in either a flow-through mode, where the target mAb passes through the column while impurities bind, or a bind-elute mode, where the mAb is bound and later eluted under specific conditions. sigmaaldrich.com The flow-through mode is often preferred for its higher throughput. sigmaaldrich.com

A major challenge in the purification of mAbs is the removal of host cell proteins (HCPs) and aggregates of the therapeutic protein itself. These impurities can impact the safety and efficacy of the final product. This compound-based resins have demonstrated high efficiency in clearing these contaminants.

In one study, a two-step process incorporating a Capto Adhere step reduced the HCP concentration from 250 ng/mL to 20 ng/mL. cytivalifesciences.com.cnsandpiperpharma.com Another investigation highlighted the superior dimer removal capabilities of Capto Adhere compared to other resins. mdpi.com Research has shown significant reductions in aggregate levels, for instance, from an initial 6% down to 0.6%, representing a 10-fold reduction at a load of 120 mg of mAb per milliliter of resin. huji.ac.ilcytivalifesciences.com Even at a higher load of 265 mg/mL, an 80% reduction in aggregates was achieved with a monomer yield of 94%. cytivalifesciences.com

The following table summarizes the performance of this compound-based resin in removing key impurities during monoclonal antibody purification.

| Impurity | Initial Level | Final Level | Monomer Yield | Reference |

| Aggregates | 6% | 0.6% | Not Specified | huji.ac.il |

| Aggregates | 6% | 1.3% | 94% | huji.ac.il |

| Host Cell Proteins (HCPs) | 250 ng/mL | 20 ng/mL | 92% | cytivalifesciences.com.cnsandpiperpharma.com |

| Aggregates | < 0.7% | Below Detection Limit | 92% | cytivalifesciences.com.cnsandpiperpharma.com |

The application of this compound extends to the broader purification of immunoglobulins beyond just monoclonal antibodies. It has been described as an efficient method for removing impurities from human immunoglobulin preparations. biosynth.com In a comparative study of four mixed-mode resins, the one with this compound as the ligand demonstrated the best performance in separating Immunoglobulin G (IgG) from bovine serum albumin (BSA), a common contaminant. This highlights the unique selectivity of the ligand for immunoglobulins.

The purification capability of this compound as a chromatography ligand is due to its multimodal nature, which facilitates several types of molecular interactions simultaneously. The most prominent of these are anion exchange, hydrogen bonding, and hydrophobic interactions. huji.ac.ilcytivalifesciences.com

Anion Exchange: The tertiary amine group on the this compound ligand is positively charged across a wide operational pH range. This allows it to function as a strong anion exchanger, binding negatively charged molecules such as DNA, some host cell proteins, and certain viral particles. huji.ac.ilhuji.ac.il

Hydrogen Bonding: The hydroxyl group (-OH) on the ethanolamine (B43304) portion of the ligand can act as both a hydrogen bond donor and acceptor. This enables it to form hydrogen bonds with various functional groups on proteins and other biomolecules, contributing to the selective binding of impurities. cytivalifesciences.com

Hydrophobic Effects: The benzyl group, with its aromatic phenyl ring, provides a hydrophobic region on the ligand. This allows for hydrophobic interactions with nonpolar patches on the surface of proteins, such as aggregates and certain host cell proteins. cytivalifesciences.com

This combination of interactions provides a unique selectivity that differs from traditional single-mode chromatography resins. The interplay of these forces allows for the effective binding of a wide range of impurities while often allowing the target therapeutic protein, such as a monoclonal antibody, to flow through the column, particularly in polishing applications. The strength of these interactions can be modulated by adjusting process parameters like pH and conductivity, allowing for the fine-tuning of separation performance. cytivalifesciences.com.cn For instance, an increase in pH can lead to stronger electrostatic interactions between a monoclonal antibody and the resin. cytivalifesciences.com

The following table outlines the functional groups of the this compound ligand and their corresponding primary interaction mechanisms.

| Functional Group of Ligand | Primary Interaction Mechanism | Target Molecules |

| Tertiary Amine (Positively Charged) | Anion Exchange (Electrostatic Interaction) | DNA, Host Cell Proteins, Viruses |

| Hydroxyl Group | Hydrogen Bonding | Proteins, other biomolecules |

| Benzyl Group (Phenyl Ring) | Hydrophobic Interaction | Protein Aggregates, Host Cell Proteins |

Purification of Biopharmaceuticals and Therapeutic Proteins

Utility as a Synthetic Intermediate and Building Block in Organic Chemistry

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and life sciences sectors. Its structure provides a versatile scaffold for creating a variety of biologically active compounds.

A primary application of this compound is as a key intermediate in the synthesis of the pharmaceutical compound Nicardipine. google.com Nicardipine is a calcium channel blocker used for the treatment of high blood pressure and angina. In the synthesis process, this compound (referred to as N-(2-hydroxyethyl)-N-benzyl-methylamine in the patent literature) is a crucial starting material. google.com It can be reacted with thionyl chloride to produce N-(2-chloroethyl)-N-benzyl-methylamine, another intermediate that is subsequently used to build the final Nicardipine molecule. google.com The compound is listed as a pharmaceutical primary standard by the United States Pharmacopeia (USP) in relation to Nicardipine. sigmaaldrich.com

The N-benzyl-N-methylamino structural motif is a key component in various biologically active molecules. Derivatives of this compound have shown significant potential as therapeutic agents.

Anti-cancer Activity : A derivative, N-benzyl-N-methyldecan-1-amine (BMDA), originally isolated from garlic, has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in human leukemia cells. sigmaaldrich.comfrontiersin.org Another derivative, N-benzyl-N-methyl-dodecan-1-amine, exerts anti-cancer effects on human lung cancer cells by sensitizing them to apoptosis and autophagy, as well as inhibiting cell migration and invasion. nih.gov

Anti-inflammatory and Anti-oxidative Activity : Studies have revealed that BMDA and its derivatives possess anti-inflammatory and anti-oxidative properties. frontiersin.orgnih.gov These compounds were shown to mitigate chemically-induced colitis in rats and collagen-induced rheumatoid arthritis in mice. frontiersin.org They act by inhibiting the production of inflammatory mediators like TNF-α and blocking key inflammatory signaling pathways. frontiersin.orgnih.gov

Inhibition of β-sheet Aggregation : this compound is also used in the synthesis of new classes of pseudopeptides. sfdchem.com These pseudopeptides are being investigated as potential inhibitors of the β-sheet aggregation associated with neurodegenerative diseases.

This compound (under the synonym 2-[Methyl(phenylmethyl)amino]ethanol) is reported to be used in the preparation of dihydropyrimidinone derivatives. sfdchem.com These derivatives are designed to function as inhibitors of the sodium iodide symporter (NIS). sfdchem.com The Na+/I- symporter is a key protein responsible for mediating the uptake of iodide into thyroid cells, a crucial step in the biosynthesis of thyroid hormones. nih.gov Therefore, inhibitors of NIS are valuable as pharmacological tools and have potential therapeutic applications in regulating iodide accumulation in the thyroid gland. sfdchem.comnih.gov

Synthesis of Other Specialty Chemicals and Precursors

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules and specialty chemicals. Its bifunctional nature, containing both a tertiary amine and a hydroxyl group, allows for a range of chemical transformations.

Historically, it has been a key precursor in the preparation of the drug Nicardipine, a calcium channel blocker used to treat high blood pressure. The synthesis involves the reaction of this compound with other chemical precursors to build the final dihydropyridine (B1217469) structure. google.com More recent applications highlight its utility in creating novel therapeutic agents. For instance, it is used in the preparation of dihydropyrimidinones, which act as inhibitors of the sodium iodide symporter, a protein crucial for iodide accumulation in the thyroid gland. sfdchem.com Furthermore, it serves as a building block in the synthesis of new classes of pseudopeptides designed as potential inhibitors of β-sheet aggregation, a pathological hallmark of several neurodegenerative diseases. sfdchem.com The compound's role as a tertiary benzylamine (B48309) also makes it valuable in industrial applications, such as a surfactant and an adsorbent in chromatographic methods for purifying proteins like human immunoglobulins. sfdchem.combiosynth.com

Investigation of Biological Activities and Pharmacological Modulation by this compound Derivatives

The core structure of this compound is found within a class of neurologically active compounds known as N-benzyl phenethylamines and N-benzyl tryptamines. These derivatives have been the subject of extensive research due to their potent interactions with serotonin (B10506) receptors, revealing significant potential in neuropharmacology.

Research has consistently shown that adding an N-benzyl group to phenethylamine (B48288) and tryptamine-based serotonin receptor agonists can dramatically increase their binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.govnih.govresearchgate.net This structural modification was initially counterintuitive, as simple N-alkylation of phenethylamines typically diminishes activity. nih.gov However, the N-benzyl moiety, particularly with specific substitutions, was found to confer exceptionally high potency. nih.govnih.gov

For example, N-benzyl substitution on phenethylamines can increase binding affinity by up to 300-fold compared to simpler N-alkyl versions. nih.govresearchgate.net This enhancement in potency has led to the development of numerous ligands with subnanomolar binding affinities and functional potencies. nih.gov These compounds are potent and highly efficacious agonists at the 5-HT2A receptor. nih.govresearchgate.net The development of such potent agonists is crucial for creating molecular probes to study the three-dimensional structure of serotonin receptors, which can aid in designing drugs with higher potency and fewer side effects for various mental and psychosomatic disorders. uwlax.edu

The dramatic effect of the N-benzyl group has prompted extensive structure-activity relationship (SAR) studies to understand how different substituents on both the benzyl ring and the parent phenethylamine or tryptamine (B22526) molecule influence receptor binding and function. nih.gov

These studies have revealed complex and sometimes erratic relationships. nih.gov For the N-benzyl portion, substitution at the ortho or meta position on the benzyl ring tends to enhance affinity, while para substitution often reduces it. nih.gov A polar substituent at the ortho position, which could act as a hydrogen bond acceptor, can further enhance activity. nih.gov For instance, an N-(2-methoxy)benzyl substituent was found to be optimal for 5-HT2A receptor activation in some series. nih.gov

On the phenethylamine portion, the nature of the substituent at the 4-position is also critical. nih.gov In one study of N-benzyl phenethylamines, a compound with a 4-cyano (CN) substitution (6b) showed an impressive 100-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor in binding assays. nih.govnih.gov In functional assays, the selectivity can be even more pronounced, with some compounds being over 400-fold selective for the 5-HT2A receptor. nih.gov

Virtual docking studies suggest the N-benzyl moiety interacts with a specific amino acid residue, Phenylalanine 339 (Phe339), in the 5-HT2A receptor, a previously unrecognized interaction for agonist activation. nih.govresearchgate.net This interaction helps to explain the significant increase in affinity and potency observed with these derivatives. nih.govresearchgate.net

Table 1: In Vitro Pharmacological Profile of Selected N-Benzyl Phenethylamine Derivatives at 5-HT2A and 5-HT2C Receptors

| Compound | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2C Binding Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) | 5-HT2A Functional Selectivity (fold vs 5-HT2C) |

|---|---|---|---|---|

| 1b | Data not available | Data not available | 0.074 | >400 |

| 5b | Data not available | Data not available | Data not available | 85 |

| 6b | Data not available | Data not available | Data not available | 100 |

| 8b | 0.29 | Data not available | Data not available | Data not available |

Data synthesized from multiple sources. Specific values for all parameters for each compound were not always available in a single reference. The table illustrates the high potency and selectivity achieved through structural modifications. nih.govnih.gov

The potent 5-HT2A receptor agonism of N-benzyl phenethylamine derivatives places them in the category of synthetic hallucinogens, with significant potential for neuropharmacological research. biorxiv.org These compounds are valuable tools for investigating the serotonin system's role in consciousness, perception, and mood. uwlax.edu Some derivatives have been investigated as potential PET-ligands for in-vivo imaging of the 5-HT2A receptor in the human brain. nih.gov

Beyond their use as research tools, there is growing interest in the therapeutic potential of serotonergic hallucinogens for treating various mental health disorders. biorxiv.org Studies in zebrafish have shown that novel N-Benzyl-2-phenylethylamine derivatives can readily cross the blood-brain barrier and induce significant behavioral and neurochemical changes, modulating both serotonin and dopamine (B1211576) turnover. biorxiv.org Such research indicates that N-benzyl-substituted phenethylamines may have promising medical applications, including the treatment of various mental disorders. biorxiv.org

While direct studies on this compound are limited, research on structurally related N-benzyl derivatives points to their potential to modulate key enzymes and biochemical pathways. For example, a study on N-benzyl-N-methyldecan-1-amine (BMDA), a compound sharing the N-benzyl-N-methylamine core structure, demonstrated significant anti-inflammatory activity. frontiersin.org BMDA was found to inhibit the production of inflammatory cytokines like TNF-α and IL-1β in human cells by blocking several signaling pathways, including JNK, p38 MAPK, and NF-κB. frontiersin.org

Furthermore, other research into benzylamine and isoquinoline (B145761) derivatives has shown inhibitory activity against enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov These enzymes are critical targets in the treatment of neurodegenerative diseases and depression. The findings suggest that the N-benzyl structural motif could be incorporated into the design of new multi-target enzyme inhibitors for complex neurological disorders. nih.gov

The aminoalcohol structural class, to which this compound belongs, has been investigated for antimicrobial properties. alfa-chemistry.com Various studies have demonstrated that synthetic aminoalcohol derivatives can exhibit significant activity against a range of pathogens. nih.govresearchgate.net

For instance, novel amphiphilic aromatic amino alcohols have shown strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 2-16 μg/mL. nih.gov These compounds were also active against Candida species. nih.gov The research indicated a strong positive correlation between the lipophilicity of the compounds and their antibiotic activity. nih.gov Other studies on benzyl alcohol derivatives have also reported activity against bacteria such as P. aeruginosa and S. aureus. researchgate.net Similarly, benzyl bromide derivatives, which are precursors to some of these compounds, have demonstrated strong antibacterial and antifungal properties. science.gov This body of research suggests that the aminoalcohol scaffold is a promising template for the development of new antimicrobial agents. researchgate.netmdpi.com

Table 2: Antimicrobial Activity of Selected Aromatic Aminoalcohol Derivatives

| Pathogen | Compound Class | MIC Range (μg/mL) |

|---|---|---|

| Gram-positive bacteria (e.g., S. aureus) | Amphiphilic aromatic amino alcohols | 2-16 |

| Candida species | Amphiphilic aromatic amino alcohols | 2-64 |

| M. tuberculosis | Cardanol/Glycerol-based β-Amino Alcohols | 3.18-7.36 |

Data represent findings from studies on various aminoalcohol derivatives, not specifically this compound, but illustrating the antimicrobial potential of the chemical class. nih.govresearchgate.net

Anti-inflammatory and Anti-oxidative Activities of Related N-Benzylmethylamine Derivatives

Recent studies have explored the therapeutic potential of N-benzylmethylamine derivatives, revealing significant anti-inflammatory and anti-oxidative properties. Notably, N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have demonstrated promising activities in cellular and animal models of inflammation. nih.gov

In vitro experiments using THP-1 cells, a human monocytic cell line, showed that pretreatment with either BMDA or DMMA effectively inhibited the production of key pro-inflammatory cytokines, tumor necrosis factor (TNF)-α and interleukin (IL)-1β, following stimulation with lipopolysaccharide (LPS). nih.gov The anti-inflammatory action of these compounds is associated with the blockade of several critical inflammatory signaling pathways, including c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), MAPKAP kinase (MK)2, and NF-κΒ. nih.gov

Furthermore, in a rat model of 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis, rectal administration of BMDA or DMMA resulted in a reduction in the severity of the inflammatory condition. nih.gov This treatment also led to a decrease in the levels of inflammatory cytokine transcripts. nih.gov

Beyond their anti-inflammatory effects, these derivatives have also exhibited anti-oxidative capabilities. Their mechanism of action in this regard involves the expression of anti-oxidation proteins such as nuclear factor erythroid-related factor (Nrf)2 and heme oxygenase (HO)1, which help protect connective tissues from oxidative damage. nih.gov Importantly, toxicological assessments indicated that neither BMDA nor DMMA induced liver toxicity, as evidenced by normal levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in treated animals. nih.gov

Another study on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides also reported on their antioxidant and anti-inflammatory activities. mdpi.com The compounds were tested for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com One derivative, in particular, demonstrated significant potential as a LOX inhibitor and also showed considerable anti-lipid peroxidation activity. mdpi.com

The anti-inflammatory potential of various other benzylamine and benzimidazole (B57391) derivatives has also been an area of active investigation. nih.govresearchgate.netijcrt.org These studies often focus on the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX-1 and COX-2) to identify new therapeutic agents for inflammatory diseases. researchgate.netijcrt.org

Table 1: Investigated N-Benzylmethylamine Derivatives and their Bioactivities

| Compound/Derivative | Model System | Key Findings |

|---|---|---|

| N-benzyl-N-methyldecan-1-amine (BMDA) | THP-1 cells, Rat colitis model | Inhibited TNF-α and IL-1β production; Blocked JNK, p38 MAPK, MK2, and NF-κΒ signaling; Reduced colitis severity. nih.gov |

| Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) | THP-1 cells, Rat colitis model | Inhibited TNF-α and IL-1β production; Blocked JNK, p38 MAPK, MK2, and NF-κΒ signaling; Reduced colitis severity. nih.gov |

Exploration as a Basis for Mu Opioid Receptor Ligands

The structural scaffold of N-benzylamine derivatives has been utilized in the development of ligands targeting the mu (μ) opioid receptor, a key player in pain modulation. Research in this area has led to the creation of new classes of μ-selective receptor antagonists. ebi.ac.uk

One approach involved a combinatorial strategy based on previously identified Dmt-Tic dipeptide ligands. ebi.ac.uk By reacting modified tetrahydroisoquinoline (Tiq) residues with various electrophiles, novel molecules were generated. Among these, a specific class of thioureas containing basic pyrrolidine (B122466) residues exhibited good binding affinities to the μ opioid receptor. ebi.ac.uk

Further structural modifications, specifically the alkylation of the pyrrolidine ring with benzyl derivatives, were found to enhance the μ binding affinity. ebi.ac.uk This suggests that the benzyl moiety plays a crucial role in the interaction with the receptor. Additionally, the presence of polar groups on the benzyl ring that can act as hydrogen-bond donors or acceptors was shown to further improve μ binding. ebi.ac.uk These findings highlight the potential of this new class of ligands as a novel scaffold for the development of opioid analogues. ebi.ac.uk

The μ-opioid receptor, a G protein-coupled receptor, is the primary target for opioid analgesics like morphine and fentanyl. nih.govresearchgate.net The development of new modulators for this receptor is of significant interest due to the limitations and side effects of current opioid medications. nih.gov The exploration of diverse chemical scaffolds, including those derived from this compound, contributes to the ongoing efforts to design novel and potentially safer opioid receptor ligands.

Surfactant Properties and Protein Adsorption Capabilities

This compound is recognized for its properties as a surfactant and its significant capacity for adsorbing proteins. biosynth.comsfdchem.com These characteristics make it a valuable compound in various biochemical and biotechnological applications.

One of the primary applications of this compound's surfactant and protein adsorption capabilities is in the purification of immunoglobulins. biosynth.comsfdchem.com It is utilized as an effective agent for the removal of impurities from human immunoglobulin preparations. biosynth.comsfdchem.com Its function as an adsorbent is also leveraged in chromatographic methods. biosynth.comsfdchem.com

The interaction between surfactants and proteins is a complex phenomenon that can lead to protein stabilization. nih.gov Surfactants can stabilize proteins through two main mechanisms: by preferentially accumulating at interfaces, thereby preventing protein adsorption, or by forming "complexes" with proteins that inhibit their interaction with surfaces and with each other. nih.gov

Furthermore, this compound has been employed as a diagnostic agent for the detection of chromatographically separated monoclonal antibodies. biosynth.comsfdchem.com In this application, the antibody binds to its target protein, and the resulting antibody-protein complex is then isolated using a particle agglomeration technique. biosynth.comsfdchem.com This method allows for the repeated isolation of high concentrations of pure monoclonal antibodies. biosynth.comsfdchem.com

The rate of proton exchange of this compound in aqueous HCl has also been reported, providing insight into its chemical behavior in solution. sfdchem.com As a tertiary benzylamine, its electrochemical alkoxylation has also been a subject of study. sfdchem.com

Table 2: Applications of this compound's Surfactant and Protein Adsorption Properties

| Application Area | Specific Use |

|---|---|

| Protein Purification | Removal of impurities from human immunoglobulin preparations. biosynth.comsfdchem.com |

| Chromatography | Used as an adsorbent in various chromatographic methods. biosynth.comsfdchem.com |

| Diagnostics | Detection of chromatographically separated monoclonal antibodies. biosynth.comsfdchem.com |

Advanced Spectroscopic and Computational Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

NMR spectroscopy is an essential tool for elucidating the molecular structure of N-Benzyl-N-methylethanolamine in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework of the molecule. The chemical shifts, signal multiplicities, and integration values confirm the presence and connectivity of all functional groups.

The ¹H NMR spectrum distinctly shows signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) groups of the ethanolamine (B43304) backbone, the N-methyl group, and the hydroxyl proton. chemicalbook.comst-andrews.ac.uk The ¹³C NMR spectrum complements this by showing distinct resonances for each unique carbon atom, including the aromatic carbons, the benzylic carbon, the two carbons of the ethanolamine chain, and the N-methyl carbon. st-andrews.ac.uknih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (C₆H₅) | 7.20-7.40 (m, 5H) | 127.3 (CH), 128.4 (2CH), 128.9 (2CH), 138.2 (C) |

| Benzyl (CH₂) | 3.65 (s, 2H) | 58.5 |

| N-CH₂ | 2.66 (t, 2H) | 55.5 |

| CH₂-OH | 3.59 (t, 2H) | 58.8 |

| N-CH₃ | 2.35 (s, 3H) | 42.1 |

| OH | Variable | N/A |

Dynamic processes, such as conformational exchange or proton transfer, can be investigated using high-resolution NMR line-shape analysis. nih.gov For this compound, the rate of proton exchange between the hydroxyl group and trace amounts of water or acid in the solvent can affect the shape of the OH signal. scientificlabs.ie By simulating the NMR line shapes at various temperatures or concentrations, it is possible to extract kinetic parameters, such as the rate constants for these exchange processes. nih.gov This technique allows for a quantitative understanding of the dynamic behavior that is not accessible from standard NMR spectra alone.

Isotopic labeling is a powerful method for tracking the pathways of chemical exchange. biorxiv.org In the context of this compound, using a deuterated solvent like D₂O can help identify and track exchangeable protons. When the compound is dissolved in D₂O, the hydroxyl proton (-OH) will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum. This confirms the assignment of the OH peak and provides insight into the solvent accessibility and exchange kinetics of this proton. biorxiv.orgresearchgate.net More complex isotopic labeling, such as ¹³C or ¹⁵N enrichment at specific positions, could be employed to study reaction mechanisms involving this molecule.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Interactions and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule's bonds. These methods are highly sensitive to the functional groups present and their local chemical environment. sci-hub.stspectroscopyonline.com

For this compound, the FT-IR spectrum shows characteristic absorption bands. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration, with the broadening suggesting intermolecular hydrogen bonding. st-andrews.ac.uk C-H stretching vibrations from the aromatic ring and the aliphatic chains appear around 3000 cm⁻¹. The C-N stretching and C-O stretching vibrations are typically observed in the fingerprint region (1000-1300 cm⁻¹). nih.gov Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the benzene (B151609) ring. sci-hub.st

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3400 (broad) | Intermolecular hydrogen bonding |

| Aromatic C-H Stretch | 3020-3080 | Benzene ring C-H bonds |

| Aliphatic C-H Stretch | 2800-3000 | CH₂ and CH₃ groups |

| C-N Stretch | 1150-1250 | Amino group C-N bond |

| C-O Stretch | 1000-1100 | Alcohol C-O bond |

| Aromatic C=C Bending | 1450-1600 | Benzene ring skeletal vibrations |

Note: Frequencies are approximate and based on typical values for the respective functional groups. st-andrews.ac.uknih.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular weight of approximately 165.23 g/mol . nih.govbiosynth.comsigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 165.

The fragmentation pattern is highly characteristic and provides structural confirmation. Key fragmentation pathways for tertiary amines and benzyl compounds include:

Loss of a benzyl radical: Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 , which is often a prominent peak.

Alpha-cleavage: The most common fragmentation pathway for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this can result in the formation of a resonance-stabilized iminium ion. Cleavage of the ethyl-alcohol group results in the [M-CH₂OH]⁺ fragment. A major peak is often observed at m/z 72 , corresponding to the [CH₃N(H)CH₂CH₂OH]⁺ fragment, or at m/z 44 from further fragmentation. The base peak is commonly observed at m/z 58 , corresponding to the [CH₂(NCH₃)CH₂]⁺ fragment.

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 134 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage fragment |

Note: Fragmentation patterns can vary depending on the ionization method and energy. libretexts.orgchemicalbook.comdocbrown.info

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data. Methods such as Density Functional Theory (DFT) can be used to model the properties of this compound. nih.gov

Key applications include:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Vibrational Frequency Calculation: Predicting the FT-IR and Raman spectra. Comparing these calculated frequencies with experimental data helps to assign the observed vibrational bands accurately. nih.gov

NMR Chemical Shift Prediction: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which aids in the assignment of complex spectra.

Thermochemical Analysis: High-level ab initio calculations can be used to determine thermochemical properties like the enthalpy of formation, providing data on the molecule's stability. nih.gov

These computational approaches offer a powerful way to interpret experimental spectra and to understand the relationships between the molecule's structure and its observed chemical and physical properties.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Reaction Pathway Validation

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, offering a balance between accuracy and computational cost for the study of molecular structures, spectroscopic properties, and reaction mechanisms. For this compound, DFT calculations can provide deep insights into its electronic structure and behavior, complementing experimental findings.

Spectroscopic Prediction

DFT calculations are instrumental in predicting various spectroscopic data, which can then be compared with experimental spectra for validation and detailed interpretation. The process typically involves optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions can be calculated.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies and intensities for this compound can be computed using DFT. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. The predicted spectra can aid in the assignment of experimental FT-IR and FT-Raman bands to specific vibrational modes of the molecule, such as C-H stretching, C-N stretching, and the vibrations of the benzene ring.

NMR Spectroscopy: DFT can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be correlated with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is utilized to calculate the electronic absorption spectra of molecules. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help in understanding the electronic transitions occurring within the molecule, such as π → π* transitions in the benzene ring.

Illustrative Data from DFT Studies on Structurally Similar Molecules

Reaction Pathway Validation

DFT is also a critical tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating and characterizing the geometries of reactants, transition states, and products. The calculated activation energies and reaction enthalpies provide valuable information about the feasibility and kinetics of a particular reaction pathway.

For this compound, DFT could be used to investigate various reactions, such as its synthesis, oxidation, or degradation pathways. For example, in the study of the reaction mechanism of phenylethanolamine N-methyltransferase, which catalyzes a similar N-methylation reaction, DFT calculations were used to demonstrate that the reaction proceeds via an SN2 mechanism. The calculations helped in determining the rate-limiting step and the energetics of the reaction, which were in good agreement with experimental data.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

One promising avenue is the development of "hydrogen borrowing" or auto-transfer hydrogenative (ATH) reactions. rsc.org These reactions utilize alcohols as alkylating agents, with water being the only byproduct, thus offering a high atom economy. rsc.orgjocpr.com The application of this methodology to the synthesis of N-Benzyl-N-methylethanolamine from N-methylethanolamine and benzyl (B1604629) alcohol would represent a significant advancement in sustainable production.

Biocatalysis presents another key area for developing sustainable synthetic pathways. The use of enzymes, such as transaminases and decarboxylases, in cascade reactions can enable the synthesis of chiral amino alcohols from simple starting materials under mild conditions. nih.govnih.gov Engineered amine dehydrogenases are also being explored for the asymmetric reductive amination of hydroxy ketones, a process that could be adapted for the synthesis of this compound and its derivatives with high stereoselectivity. frontiersin.org Chemoenzymatic strategies, which combine traditional chemical synthesis with biocatalytic steps, offer a powerful approach to producing complex chiral molecules like substituted 1,2-amino alcohols from readily available ketones. x-mol.netresearchgate.net

The table below illustrates a comparison of potential synthetic pathways for this compound, highlighting the advantages of greener alternatives.

| Synthesis Method | Reactants | Catalyst/Reagent | Byproducts | Atom Economy | Sustainability Notes |

| Traditional Alkylation | N-methylethanolamine, Benzyl chloride | Base (e.g., Na2CO3) | NaCl, H2O | Moderate | Use of halogenated reagents, potential for solvent waste. |

| Reductive Amination | N-methylethanolamine, Benzaldehyde (B42025) | Reducing agent (e.g., NaBH4) | Borate salts | Moderate to High | Depends on the reducing agent used. |